7-(Dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one
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Overview
Description
7-(Dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes a dimethylamino group, a methoxy group, and a methyl group attached to a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often involving the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(Dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding n-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield n-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
7-(Dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(Dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrabromo-1H-benzotriazole (TBBt)
- 4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi)
- 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT)
Uniqueness
Compared to these similar compounds, 7-(Dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one is unique due to its specific substitution pattern on the naphthyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
57980-10-6 |
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Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
7-(dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C12H15N3O2/c1-14(2)10-6-5-8-9(17-4)7-11(16)15(3)12(8)13-10/h5-7H,1-4H3 |
InChI Key |
AFKJTHQMVIWPPA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(C2=C1N=C(C=C2)N(C)C)OC |
Origin of Product |
United States |
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